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Compound of Interest

1-Acetyl-(4-chlorophenoxy)-
Compound Name:

benzene
CAS No.: 58351-20-5
Cat. No.: B8334974

Get Quote

Executive Summary & Chemical Identity[1]

1-Acetyl-4-(4-chlorophenoxy)benzene (CAS: 42019-78-3, often referred to as 4-(4-
chlorophenoxy)acetophenone) is a critical aromatic ketone intermediate used primarily in the
synthesis of pharmaceuticals (e.qg., lipid-regulating agents) and agrochemicals.[1]

Unlike simple acetophenones, this molecule features a diphenyl ether backbone coupled with
an acetyl group.[1] This structural duality creates a unique UV-Vis spectroscopic signature that
differs significantly from standard UV blockers (like benzophenones) or simple solvents (like
acetophenone).[1]

This guide provides a technical comparison of its UV-Vis absorption maxima (

) against structural analogs, establishing a self-validating protocol for its identification and purity
analysis.[1]

Core Molecular Specifications
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Feature Specification
IUPAC Name 1-[4-(4-chlorophenoxy)phenyllethanone
Acetyl (C=0), Diphenyl Ether (Ar-O-Ar), Chloro-
Chromophores )
substituent
Primary 270 — 282 nm (Solvent Dependent)
~315 nm (Weak,
Secondary

)

o Intermediate for Fenofibrate (Pharma) &
Key Application ]
Difenoconazole (Agro)

Technical Analysis: Electronic Transitions &
Solvatochromism

The UV-Vis spectrum of 1-Acetyl-(4-chlorophenoxy)-benzene is governed by the interplay
between the acetyl electron-withdrawing group (EWG) and the phenoxy electron-donating
group (EDG).[1]

Mechanistic Insight

o Transition (K-band): The primary absorption band arises from the conjugation of the benzene
ring with the carbonyl group.[1] The phenoxy group at the para position acts as a strong
auxochrome.[1] Through resonance, the lone pair on the ether oxygen donates electron
density into the ring, lowering the energy gap for the

transition.[1]

o Effect: Bathochromic shift (Red shift) relative to acetophenone.[1]
o Observation: Shift from 243 nm (Acetophenone) to ~275 nm.[1]

o Transition (R-band): A forbidden, low-intensity transition involving the non-bonding electrons
of the carbonyl oxygen.[1]

o Observation: A weak shoulder or tail appearing around 310-320 nm.[1]
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Comparative Absorption Data

The following table contrasts the target molecule with its structural "parents” and competitors to

validate its identity.

Spectral
L[1]'mol~*-cm icti
Compound Structure Type  (\10OH/EOH) (_ 1[ 1 Characteristic
) s
Strong K-band;
1-Acetyl-(4- o
distinct from
chlorophenoxy)- Target 275 nm ~16,500
benzophenones.
benzene
[1]
Baseline UV
Acetophenone Parent Core 243 nm 13,000 absorption; no
ether shift.[1]
4- _ Carbonyl bridges
Alternative ) ]
Chlorobenzophe o 260 nm 18,000 rings; different
(Photoinitiator) ] )
none conjugation.[1]
Extended
] o conjugation via
Fenofibrate Derivative Drug 290 nm 21,000 )
benzoyl linkage.
[1]
Lacks the
carbonyl
Diphenyl Ether Backbone 270 nm 2,500 auxochrome;

weaker intensity.

[1]
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Critical Note: Do not confuse the target with Fenofibrate.[1] Fenofibrate contains a
benzophenone core (C=0 bridging two rings), pushing its absorption to 290 nm.[1] The target is

an acetophenone (C=0 on one ring), absorbing at lower wavelengths (~275 nm).[1]

Visualization: Structural & Spectral Logic[1]

The following diagram illustrates the structural hierarchy and the resulting electronic shifts.

Bathochromic Shift
Acetophenone Add p-O-Ar-Cl Phenoxy (+32 nm) 1-Acetyl-(4-chlorophenoxy)-benzene IISIENEN £ \le):) Benzoyl Conjugation Further Red Shift Fenofibrate
(Amax: 243 nm) (+M Effect) (Amax: ~275 nm) (Extended Tt-system) (Amax: 290 nm)

Click to download full resolution via product page

Figure 1: Spectral evolution from Acetophenone to the Target and its downstream derivative,
Fenofibrate.[1]

Experimental Protocol: Validated UV Analysis

To ensure reproducibility and distinguish this compound from impurities (like unreacted
diphenyl ether), follow this self-validating protocol.

Reagents & Equipment

e Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm).[1] Avoid
Benzene or Toluene as they mask the region of interest.[1]

o Blank: Pure solvent from the same batch.

o Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be
used.[1]
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Step-by-Step Workflow

e Stock Preparation:
o Weigh 10.0 mg of 1-Acetyl-(4-chlorophenoxy)-benzene.[1]
o Dissolve in 100 mL Methanol (Stock A: 100 pg/mL).

o Validation Check: Solution must be clear and colorless.[1] Turbidity indicates insolubility or
inorganic salts.[1]

 Dilution Series (Linearity Check):
o Prepare concentrations of 5, 10, 20, and 40 pg/mL.

o Why: Verifies Beer-Lambert Law adherence.[1][2] Non-linearity suggests aggregation or
fluorescence artifacts.[1]

e Scanning Parameters:

o Range: 200 nm — 400 nm.[1][3]

o Scan Speed: Medium (approx. 200 nm/min).

o Baseline Correction: Auto-zero with solvent blank.[1]
» Data Analysis:

o ldentify ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-
inserted">

.[1][4] Expect a broad peak centered at 275 £ 2 nm.[1]
o Calculate Molar Extinction Coefficient (

):

Where

is absorbance,
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is molar concentration, and

is path length (1 cm).[1]

Analytical Workflow Diagram

Sample Preparation

(10 mg in MeOH)

UV Scan (200-400 nm)
Quartz Cuvette

:

Ildentify Amax

<260 nm [larget Range > 285 nm

240-250 nm: 270-282 nm:

Acetophenone Impurity Target Confirmed Benzophenone/Fenofibrate

Click to download full resolution via product page

Figure 2: Decision tree for identifying 1-Acetyl-(4-chlorophenoxy)-benzene based on spectral
shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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